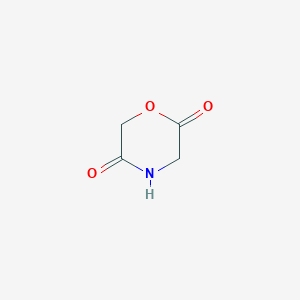

Morpholine-2,5-dione

描述

Structure

3D Structure

属性

IUPAC Name |

morpholine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-2-8-4(7)1-5-3/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRZMIFDYMSZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364907 | |

| Record name | morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34037-21-3 | |

| Record name | morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Morpholine-2,5-dione: Structure, Properties, and Applications

Introduction

Morpholine-2,5-dione (MD), a heterocyclic compound featuring a six-membered ring with an ester and an amide bond, stands as a critical building block in the fields of materials science and medicinal chemistry. As a cyclic depsipeptide analog, it serves as a key monomer for the synthesis of polydepsipeptides (PDPs), a class of biodegradable polymers with significant potential in biomedical applications such as drug delivery and tissue engineering.[1][2][3] The inherent biocompatibility and degradability of materials derived from this compound, which breaks down into naturally occurring α-amino acids and α-hydroxy acids, drives the escalating interest in its chemistry and applications.[4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered ring containing one nitrogen and one oxygen atom at positions 1 and 4, respectively, with carbonyl groups at positions 2 and 5.[5] The presence of chiral centers, typically at the C3 and C6 positions arising from the precursor amino and hydroxy acids, imparts stereoisomerism to its derivatives, which is crucial for the properties of the resulting polymers.

Molecular Conformation

X-ray crystallography studies have revealed that the this compound ring typically adopts a boat or a distorted twist-boat conformation.[6][7] This non-planar arrangement is a consequence of the sp³ hybridization of the C3 and C6 atoms. The specific conformation can be influenced by the nature and orientation (axial or equatorial) of the substituents on the ring.[6]

Crystal Packing and Intermolecular Interactions

In the solid state, this compound molecules are stabilized by a network of intermolecular hydrogen bonds. Notably, strong N-H···O=C hydrogen bonds form between the amide groups of adjacent molecules, often leading to the formation of centrosymmetric dimers.[6][7] Weaker C-H···O interactions also contribute to the overall stability of the crystal lattice. These intermolecular forces significantly influence the physical properties of the material, such as its melting point and solubility.

Caption: Intermolecular hydrogen bonding forming a centrosymmetric dimer.

Synthesis of this compound

The synthesis of morpholine-2,5-diones can be achieved through several routes, with the most prevalent method involving the intramolecular cyclization of a linear precursor. The choice of synthetic strategy often depends on the desired substituents and the need to preserve stereochemical integrity.

Primary Synthetic Pathways

There are three main strategies for the synthesis of this compound derivatives[3]:

-

Cyclization of N-(α-haloacyl)-α-amino acids: This is a widely used and often high-yielding method. It involves the acylation of an amino acid with an α-haloacyl halide, followed by base-mediated intramolecular cyclization.[2][8]

-

Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters: This pathway involves the formation of a linear depsipeptide ester which then undergoes cyclization.

-

Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids: This method also proceeds through a linear depsipeptide intermediate.

The first method is generally favored for its efficiency, though care must be taken to control racemization at the chiral centers.[3]

Caption: Schematic of the ring-opening polymerization process.

Degradation

The biodegradability of polydepsipeptides derived from this compound is one of their most attractive features. The polymer backbone contains both ester and amide linkages. The ester bonds are susceptible to hydrolytic cleavage, breaking the polymer down into smaller, non-toxic fragments, namely the constituent α-amino acids and α-hydroxy acids, which can be metabolized by the body. [9][10]This degradation profile makes them highly suitable for biomedical applications where transient material presence is required.

Applications in Research and Development

The unique properties of this compound and its polymeric derivatives have positioned them as valuable materials in several areas of research and development.

Biodegradable Polymers for Biomedical Applications

The primary application of morpholine-2,5-diones is as monomers for the synthesis of polydepsipeptides. These polymers are being extensively investigated for:

-

Drug Delivery Systems: The biodegradable nature of PDPs allows for the controlled release of encapsulated therapeutic agents as the polymer matrix degrades. [3][11]The ability to tune the polymer's properties (e.g., hydrophobicity, degradation rate) by selecting different amino and hydroxy acid precursors allows for the design of tailored drug delivery vehicles. [11]* Tissue Engineering: PDPs can be fabricated into scaffolds that provide mechanical support for cell growth and tissue regeneration. As the new tissue forms, the scaffold gradually degrades and is resorbed by the body, eliminating the need for surgical removal. [1]

Medicinal Chemistry

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [12][13][14]While the parent this compound is primarily used as a monomer, its derivatives have been explored for their own biological activities. For instance, certain optically active 1,4-morpholin-2,5-dione derivatives have shown inhibitory activity against α-glucosidases, suggesting potential applications in diabetes research. [15]The rigid, yet conformationally flexible, nature of the ring system makes it an attractive scaffold for presenting pharmacophoric groups in specific spatial orientations to interact with biological targets.

Conclusion and Future Outlook

This compound is a versatile and increasingly important heterocyclic compound. Its well-defined structure, accessible synthesis, and ability to undergo controlled ring-opening polymerization make it an ideal monomer for the creation of advanced biodegradable materials. The resulting polydepsipeptides offer a compelling combination of biocompatibility, tunable properties, and controlled degradation, positioning them at the forefront of innovation in drug delivery and tissue engineering. Future research will likely focus on the development of novel organocatalytic polymerization methods to achieve even greater control over polymer architecture, the synthesis of functionalized this compound monomers to introduce new functionalities into the resulting polymers, and the exploration of new therapeutic applications for this compound derivatives in medicinal chemistry. The continued investigation of this remarkable molecule promises to yield significant advancements across the scientific and medical fields.

References

- Benchchem. Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.

- JoVE. Synthesis of this compound Monomers for the Preparation of Polydepsipeptides. (2010).

- ResearchGate. Synthesis of this compound derivatives and polymerization reaction.

- ResearchGate. This compound | Request PDF.

- ResearchGate. Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF.

- National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC.

- ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024).

- National Institutes of Health (NIH). This compound | C4H5NO3 | CID 1714329 - PubChem.

- ACS Publications. Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. (2019).

- ACS Publications. Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated this compound Monomers. (2024).

- ACS Publications. Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization. (2020).

- RSC Publishing. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4.

- PubMed. This compound. (2006).

- MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024).

- Alfa Chemistry. CAS 34037-21-3 this compound.

- PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020).

- ECHEMI. 34037-21-3, this compound Formula.

- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024).

- ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).

- National Institutes of Health (NIH). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC.

- ResearchGate. The microbial degradation of morpholine.

- ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are...

- National Institute of Standards and Technology. Morpholine - NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C4H5NO3 | CID 1714329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Synthesis of Morpholine-2,5-dione from amino acids

An In-depth Technical Guide to the Synthesis of Morpholine-2,5-diones from Amino Acids

Authored by a Senior Application Scientist

Abstract

Morpholine-2,5-diones, the cyclic diester-diamide derivatives of α-amino acids and α-hydroxy acids, represent a pivotal class of heterocyclic compounds. Their significance is rooted in their role as monomers for the synthesis of biodegradable and biocompatible polymers known as polydepsipeptides (PDPs), which have garnered substantial interest for applications in drug delivery, tissue engineering, and regenerative medicine.[1][2][3] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing the morpholine-2,5-dione scaffold from readily available amino acid precursors. We will dissect the mechanistic underpinnings of these strategies, evaluate the causality behind critical experimental parameters, and provide field-proven protocols to empower researchers in chemistry, materials science, and drug development.

The Strategic Imperative for this compound Synthesis

Unlike their analogous cyclic dipeptides (piperazine-2,5-diones or diketopiperazines), which can form through spontaneous cyclization, the synthesis of morpholine-2,5-diones is a more complex undertaking that requires directed chemical strategies.[4][5] The inherent stability of the linear depsipeptide precursors and the kinetic barriers to cyclization necessitate specific activation and reaction conditions. The choice of synthetic route is governed by factors such as the nature of the amino acid side chain, the need for stereochemical integrity, desired yield, and scalability.

The morpholine ring is a versatile pharmacophore found in numerous clinically approved drugs and bioactive natural products, valued for its metabolic stability and ability to modulate pharmacokinetic properties.[6][7] In the context of morpholine-2,5-diones, the primary driver for their synthesis is their function as monomers for Ring-Opening Polymerization (ROP) to produce PDPs.[8][9] These polymers uniquely blend the thermal and mechanical resilience of polyamides with the degradability of polyesters, making them exceptional candidates for advanced biomedical materials.[3]

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of the this compound ring is primarily achieved through two overarching approaches that differ in the sequence of bond formation: initial formation of the amide bond followed by cyclization via esterification, or initial formation of the ester bond followed by cyclization via amidation.[4]

Caption: Workflow for the synthesis of morpholine-2,5-diones via the ANX intermediate.

Strategy II: Intramolecular Transesterification

This approach involves the cyclization of N-(α-hydroxyacyl)-α-amino acid esters. [1][4]The synthesis is a multi-step process:

-

Condensation: The sodium salt of an α-amino acid is condensed with an α-hydroxy ester to yield an N-(α-hydroxyacyl)-α-amino acid. [4]2. Esterification: The resulting acid is esterified, for example, with ethanol. [4]3. Cyclization: The final N-(α-hydroxyacyl)-α-amino acid ester is cyclized using an acidic catalyst. [4] This method is generally less direct than the haloacyl route but can be advantageous for preserving stereochemistry.

Strategy III: Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids

This strategy represents the "ester-first" approach. [1][4]Here, an ester linkage is first formed between the amino acid and the α-hydroxy acid. The subsequent cyclization involves the formation of the amide bond. This pathway is often considered more efficient because the intramolecular formation of the amide bond can be more favorable under certain conditions than the corresponding ester bond formation in Strategy I. [4][5]

Emerging Synthetic Methodologies

Recent research has introduced more advanced and specialized routes to morpholine-2,5-diones.

-

Passerini-Type Reaction: A one-pot, three-component reaction between an isocyano derivative of an amino acid, an aldehyde, and a carboxylic acid can generate a linear precursor that undergoes subsequent intramolecular esterification to yield the this compound ring. [8]This method offers a convergent and efficient route to novel derivatives.

-

Brønsted Acid Catalysis: An eco-friendly approach uses silica-supported perchloric acid (HClO₄) to catalyze the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, yielding 1,3-oxazinane-2,5-diones under mild, metal-free conditions. [10]

Data Summary: Comparison of Synthetic Routes

The following table provides a comparative overview of the primary synthetic strategies.

| Strategy | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |

| N-(α-haloacyl) Cyclization | α-Amino Acid, α-Haloacyl Halide | Base (NaOH, NaHCO₃), DMF, Heat | High (e.g., 73% for LeuCl intermediate) [2] | High yield, well-established, versatile | Potential for racemization, multi-step process |

| Transesterification | α-Amino Acid, α-Hydroxy Ester | Base, Acid catalyst | Moderate-High | Good stereochemical control | Multiple discrete steps required |

| O-(α-aminoacyl) Cyclization | α-Amino Acid, α-Hydroxy Acid | Coupling agents | Variable | Potentially more efficient cyclization | Requires protection/deprotection steps |

| Passerini-Type Reaction | Isocyano-amino acid, Aldehyde | One-pot reaction | Good | Convergent, efficient for library synthesis | Requires specialized starting materials |

Detailed Experimental Protocol: Synthesis of Leucine-Derived this compound

This protocol is adapted from a high-yield, optimized procedure for hydrophobic amino acids and serves as a robust, self-validating system. [2][11]

Materials & Equipment

-

Chemicals: L-Leucine, Chloroacetyl chloride (>98%), Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃), Diethyl ether, Dimethylformamide (DMF), Hydrochloric acid (HCl), Standard laboratory glassware (round-bottom flasks, dropping funnel), magnetic stirrer with heating, filtration apparatus.

-

Equipment: Round-bottom flask, dropping funnel, condenser, stirrer hotplate, filtration system (e.g., Büchner funnel), rotary evaporator.

Step-by-Step Methodology

Part A: Synthesis of N-(2-chloroacetyl)-L-leucine (LeuCl Intermediate)

-

Preparation: In a round-bottom flask, dissolve L-Leucine (e.g., 1 equiv) in an aqueous solution of NaOH (e.g., 1M) at 0°C. The pH should be maintained around 12.

-

Acylation: Add diethyl ether to create a biphasic system. While stirring vigorously at 0°C, add chloroacetyl chloride (1 equiv) dropwise over 1-2 hours.

-

Reaction: Allow the reaction to stir for an additional 5-7 hours at 0°C, monitoring the pH and adding NaOH solution as needed to maintain basicity.

-

Workup: Separate the aqueous layer. Cool it to 0°C and acidify with concentrated HCl to a pH of ~1-2. A white precipitate of LeuCl will form.

-

Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum. A typical yield for this step is around 73%. [2] Part B: Cyclization to form 6-isobutylthis compound

-

Setup: In a large round-bottom flask equipped with a condenser and dropping funnel, prepare a solution of sodium bicarbonate (NaHCO₃, ~3 equiv) in DMF. The volume should be large to ensure high dilution (e.g., ~30 mL of DMF per gram of NaHCO₃). [2][11]2. Precursor Solution: In a separate flask, dissolve the dried LeuCl (1 equiv) in a smaller volume of DMF (e.g., ~16 mL of DMF per gram of LeuCl). [2][11]3. Cyclization Reaction: Heat the NaHCO₃ solution to 60°C with vigorous stirring. Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours. [11]4. Completion: After the addition is complete, continue stirring the reaction mixture at 60°C for another 24 hours to ensure the reaction goes to completion. [11]5. Isolation: Cool the solution to 0°C. A solid precipitate (inorganic salts) will form. Remove the solid by filtration. The filtrate contains the desired this compound.

-

Purification: The solvent (DMF) can be removed from the filtrate under reduced pressure (rotary evaporation). The crude product can then be purified by recrystallization or column chromatography to yield the pure this compound.

Conclusion and Future Directions

The synthesis of morpholine-2,5-diones from amino acids is a mature field with robust and high-yielding methodologies, particularly the N-(α-haloacyl) cyclization route. This pathway offers a reliable and scalable method for producing the monomers essential for creating advanced polydepsipeptide biomaterials. As the demand for sophisticated drug delivery systems and tissue engineering scaffolds grows, so too will the need for efficient and stereoselective synthetic routes to functionalized morpholine-2,5-diones. Future research will likely focus on developing catalytic, enantioselective, and one-pot procedures to further streamline these syntheses, reduce waste, and expand the chemical diversity of the resulting polymers.

References

- Synthesis of this compound derivatives and polymerization reaction.

- Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF.

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link]

- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers | Request PDF.

- Morpholine-2,5-diones - Their Preparation and Exploit

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine-2,5-diones - Their Preparation and Exploitation | Chemické listy [chemicke-listy.cz]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of a Versatile Monomer: A Technical Guide to the Discovery and History of Morpholine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-2,5-diones (MDs), six-membered heterocyclic compounds, have emerged as pivotal monomers in the synthesis of biodegradable polymers known as polydepsipeptides (PDPs) or poly(ester amides) (PEAs). These polymers, which uniquely integrate ester and amide linkages within their backbone, offer a tunable platform for biomedical applications, ranging from controlled drug delivery to tissue engineering. This guide provides an in-depth exploration of the discovery and historical development of morpholine-2,5-diones, detailing the evolution of their synthesis, their polymerization into advanced biomaterials, and the scientific rationale underpinning these advancements.

Introduction: The Genesis of a Hybrid Polymer Platform

The quest for advanced biomaterials that are both biocompatible and biodegradable has driven extensive research into various polymer families. Among these, poly(ester amides) have garnered significant interest due to their combination of the favorable mechanical properties of polyamides and the degradability of polyesters.[1] Morpholine-2,5-diones serve as the cyclic precursors for the most well-defined class of these polymers, polydepsipeptides, which are alternating copolymers of α-hydroxy acids and α-amino acids.[2] The journey of morpholine-2,5-dione from a laboratory curiosity to a cornerstone of modern biomaterial science is a compelling narrative of chemical ingenuity and a deepening understanding of polymer chemistry.

The primary route to synthesizing these valuable polymers is through the ring-opening polymerization (ROP) of this compound derivatives.[2][3] This approach allows for precise control over the polymer architecture and the incorporation of functional side chains, a critical feature for tailoring biomaterials for specific applications, such as targeted drug delivery or promoting specific cell-material interactions.[4]

The Historical Landscape of this compound Synthesis

The preparation of morpholine-2,5-diones has been a subject of investigation for decades, with early methods paving the way for more refined and efficient protocols. The synthesis of these cyclic monomers is not as straightforward as their dipeptide analogues (piperazine-2,5-diones), which can form through spontaneous cyclization.[5] The synthesis of morpholine-2,5-diones requires specific chemical strategies to facilitate the formation of the six-membered ring containing both an ester and an amide bond.

Historically, three main synthetic routes have been established for the preparation of morpholine-2,5-diones:

-

Cyclization of N-(α-haloacyl)-α-amino acid salts: This is one of the most common and often highest-yielding methods.[5][6] It involves the acylation of an α-amino acid with an α-haloacetyl halide, followed by an intramolecular nucleophilic substitution to form the cyclic ester-amide.[7]

-

Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters: This method involves the formation of a linear depsipeptide ester, which then undergoes an acid-catalyzed intramolecular cyclization to yield the this compound.[5][6]

-

Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids: While this route can offer better control over stereochemistry and avoid racemization, it often involves multiple protection and deprotection steps, leading to lower overall yields.[7]

The choice of synthetic route has often been a trade-off between yield, purity, and the preservation of stereochemistry, especially when using optically active amino acid precursors.[5][6] Early solution-phase syntheses were often plagued by side reactions and impurities that were difficult to remove.[8]

Key Milestones in Synthetic Optimization

A significant advancement in the synthesis of morpholine-2,5-diones was the development of solid-phase synthesis methods. These techniques were investigated to better control racemization and improve the purity of the final product.[8] More recently, researchers have focused on optimizing reaction conditions to develop simplified, high-yield protocols that are applicable to a wide range of amino acid precursors, particularly hydrophobic ones.[3] These optimized procedures often focus on minimizing the use of hazardous chemicals and simplifying purification steps, making the synthesis more scalable and environmentally friendly.[3]

From Monomer to Polymer: The Ring-Opening Polymerization of Morpholine-2,5-diones

The true value of morpholine-2,5-diones lies in their ability to undergo ring-opening polymerization (ROP) to produce high-molecular-weight polydepsipeptides.[9] This polymerization process is typically initiated by a nucleophile and can be catalyzed by various compounds, with organometallic catalysts, particularly tin(II) octoate (Sn(Oct)₂), being historically prevalent.[10][11]

However, the use of metal-based catalysts has raised concerns for biomedical applications due to potential toxicity. This has spurred the development of organocatalytic ROP systems.[12] Binary organocatalytic systems, such as those employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea (TU) co-catalyst, have shown great promise in achieving controlled polymerization with predictable molecular weights and narrow molecular weight distributions.[13]

The mechanism of ROP allows for the creation of polymers with a regular, alternating sequence of α-hydroxy acid and α-amino acid residues.[4] Furthermore, by using functionalized this compound monomers, polymers with pendant functional groups (e.g., carboxylic acids, amines, hydroxyls) can be synthesized.[4] These functional groups are invaluable for the covalent attachment of drugs, targeting ligands, or other bioactive molecules.[4]

Experimental Protocols: A Practical Guide

Optimized Synthesis of a Leucine-Derived this compound

This protocol is adapted from a high-yield synthesis procedure for morpholine-2,5-diones derived from hydrophobic amino acids.[3][14]

Step 1: Synthesis of N-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl)

-

Under vigorous stirring, dissolve the starting amino acid, L-leucine, in a biphasic solvent system of diethyl ether and an aqueous solution of sodium hydroxide (pH maintained at 12).[15]

-

Cool the reaction mixture to 0°C.

-

Add chloroacetyl chloride dropwise to the reaction mixture in stoichiometric amounts.

-

Continue stirring for several hours at 0°C.

-

Acidify the reaction mixture to precipitate the N-(α-haloacyl)-α-amino acid product, LeuCl.

-

Filter, wash, and dry the white solid product. A typical yield for this step is around 73%.[15]

Step 2: Intramolecular Cyclization to this compound

-

Dissolve 5 g of the LeuCl intermediate (approximately 25 mmol) in 80 mL of dimethylformamide (DMF).[14]

-

In a separate flask, prepare a solution of 6.5 g of sodium bicarbonate (NaHCO₃) in 720 mL of DMF.

-

Heat the NaHCO₃ solution to 60°C with vigorous stirring.

-

Add the LeuCl solution dropwise to the heated NaHCO₃ solution over 8 hours.[14]

-

After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 24 hours.[14]

-

Cool the solution to 0°C and remove the solid precipitate by filtration.

-

The filtrate, containing the desired this compound, is then subjected to purification, which may involve solvent evaporation under vacuum and recrystallization from a suitable solvent like ethyl acetate to yield the pure product.[3]

Organocatalyzed Ring-Opening Polymerization of a this compound

This protocol describes a general procedure for the controlled organocatalytic ROP of a this compound using a DBU/TU binary system.[13]

-

In a glovebox, add the this compound monomer, the thiourea (TU) co-catalyst, and the benzyl alcohol initiator to a dried reaction vessel.

-

Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst to initiate the polymerization.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the monomer conversion by ¹H NMR spectroscopy.

-

Quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of this compound Synthesis Yields

| Starting Amino Acid | Synthetic Method | Reported Yield | Reference |

| Leucine | Optimized N-(α-haloacyl) cyclization in DMF | 55% | [3] |

| Glycine/Alanine | N-acylation followed by melt ring-closure | 4-83% | [16] |

| Aspartic Acid (OBz) | Solution-phase synthesis | 24.9% | [9] |

| Lysine (Z) | Solution-phase synthesis | 11.4% | [9] |

| Glutamic Acid (OBz) | Solution-phase synthesis | 20.2% | [9] |

Visualizations

Figure 1: A schematic overview of the synthesis of morpholine-2,5-diones and their subsequent ring-opening polymerization to form polydepsipeptides for biomedical applications.

Conclusion and Future Outlook

The discovery and development of synthetic routes to morpholine-2,5-diones have been instrumental in the advancement of biodegradable poly(ester amides). From early, often low-yielding methods to modern, optimized protocols, the ability to produce these versatile monomers with high purity and stereochemical control has unlocked their potential. The ongoing research into novel organocatalytic polymerization techniques further enhances the appeal of these materials for sensitive biomedical applications. As our understanding of polymer structure-property relationships deepens, morpholine-2,5-diones will undoubtedly continue to be a critical building block in the design of next-generation biomaterials for drug delivery, regenerative medicine, and beyond.

References

- Synthesis of this compound derivatives and polymeriz

- Synthesis of this compound Monomers for the Preparation of Polydepsipeptides. (URL: [Link])

- Biomaterials : Synthesis of this compound Monomers for the Preparation of Polydepsipeptides. (URL: [Link])

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (URL: [Link])

- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degrad

- Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)

- Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. (URL: [Link])

- Degradable Poly(ester amide)

- Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated this compound Monomers. (URL: [Link])

- Biodegradable Polydepsipeptides. (URL: [Link])

- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degrad

- Morpholine-2,5-diones - Their Preparation and Exploit

- Degradable Poly(ester amide)

- Interfacial properties of this compound-based oligodepsipeptides and multiblock copolymers. (URL: [Link])

- Polymerization of this compound in bulk

- BIODEGRADABLE POLY (ESTER AMIDE)

- Poly(Ester Amide)

- Poly(ester amide)

- Morpholine-2,5-diones - Their Preparation and Exploit

- This compound. (URL: [Link])

- A review on pharmacological profile of Morpholine deriv

- This compound. (URL: [Link])

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (URL: [Link])

- Applications of Polymers and Polymer Nanomaterials in Drug Delivery and Nanomedicine. (URL: [Link])

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Morpholine synthesis. (URL: [Link])

- Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s. (URL: [Link])

- Role of polymers in drug delivery. (URL: [Link])

Sources

- 1. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Morpholine-2,5-dione Derivatives for Drug Discovery

Executive Summary

The morpholine-2,5-dione scaffold, a six-membered ring containing both an amide and an ester linkage, represents a class of peptidomimetics with significant potential in modern drug discovery.[1][2] As cyclic depsipeptide analogues of diketopiperazines, these derivatives offer a conformationally constrained backbone that can enhance metabolic stability and cell permeability compared to their linear peptide counterparts.[3][4] Their utility extends from serving as chiral building blocks for biodegradable polymers to acting as core structures for novel therapeutics, particularly in central nervous system (CNS) drug development where the morpholine moiety is known to favorably modulate pharmacokinetic properties.[1][5][6] This guide provides an in-depth analysis of the core physicochemical properties of this compound derivatives—lipophilicity, solubility, chemical stability, and solid-state characteristics. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices, provides detailed and self-validating protocols, and synthesizes data to illuminate critical structure-property relationships for researchers, chemists, and drug development professionals.

The this compound Scaffold: A Privileged Structure

Chemical Identity and Significance

Morpholine-2,5-diones are heterocyclic compounds synthesized from α-amino acids and α-hydroxy acids.[7] This unique combination results in a scaffold that merges the structural features of peptides and polyesters. The inherent rigidity of the cyclic structure reduces the conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[4] This pre-organization of pharmacophoric groups is a key advantage in rational drug design. Furthermore, their structural similarity to cyclic dipeptides (piperazine-2,5-diones) allows them to interact with biological systems while often exhibiting improved resistance to proteolytic degradation.[4][8]

Synthesis and Derivatization

The synthesis of the this compound core is accessible through several established routes, with the most common being a two-step process.[7] This typically involves the N-acylation of an amino acid with an α-haloacetyl halide, followed by an intramolecular cyclization to form the six-membered ring.[7][9] This synthetic versatility allows for the introduction of a wide array of functional groups at positions C3 and C6, corresponding to the side chains of the parent amino and hydroxy acids, enabling fine-tuning of the molecule's physicochemical properties.

Caption: A simplified workflow for the common synthesis of the this compound core.

Core Physicochemical Properties and Their Implications

The optimization of a drug candidate is a multidimensional challenge where physicochemical properties are paramount.[10] For this compound derivatives, a careful balance of lipophilicity, solubility, and stability is essential to translate promising in vitro activity into in vivo efficacy.

Lipophilicity: The Gatekeeper of Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.[11] While increased lipophilicity can enhance membrane permeability, it often comes at the cost of reduced aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[12] This trade-off is central to medicinal chemistry. For orally administered drugs, a LogD at pH 7.4 between 0 and 3 is often considered a good target range.[13]

| Derivative (Substituents at C3, C6) | Parent Amino Acid | Calculated LogP (cLogP) | Experimental LogD (pH 7.4) | Rationale for Lipophilicity |

| H, H | Glycine | -1.25 | -1.30 | Highly polar, unsubstituted scaffold. |

| CH₃, H | Alanine | -0.78 | -0.81 | Small alkyl group adds minimal lipophilicity. |

| CH(CH₃)₂, H | Valine | 0.15 | 0.12 | Branched alkyl group significantly increases lipophilicity. |

| CH₂Ph, H | Phenylalanine | 1.21 | 1.18 | Aromatic ring provides a large lipophilic contribution. |

| CH₂OH, H | Serine | -1.40 | -1.45 | Hydroxyl group increases polarity and hydrogen bonding capacity. |

| Note: Values are illustrative and can vary based on the specific cLogP algorithm and experimental conditions. |

This method provides a rapid and reliable measure of lipophilicity, making it suitable for screening compound libraries. It correlates the retention time of a compound on a reverse-phase (hydrophobic) column with the known LogD values of a set of standards.

-

Causality & Trustworthiness: The use of a calibration curve with well-characterized standards (e.g., propranolol, naproxen, testosterone) validates the system for each run. The retention time is directly proportional to the compound's affinity for the hydrophobic stationary phase, which mimics its partitioning into a nonpolar environment.

Methodology:

-

Preparation of Standards: Prepare stock solutions (10 mM in DMSO) of 5-7 standard compounds with known LogD₇.₄ values spanning the expected range of the test compounds.

-

Mobile Phase: Use a buffered aqueous mobile phase (e.g., 20 mM phosphate buffer, pH 7.4) and an organic mobile phase (e.g., acetonitrile or methanol).

-

Chromatography:

-

Column: C18 column (e.g., 4.6 x 50 mm, 3.5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm or diode array detector).

-

Injection Volume: 5 µL.

-

-

Calibration: Run a fast gradient (e.g., 5% to 95% organic in 5 minutes) for each standard. Record the retention time (tᵣ).

-

Data Analysis:

-

Calculate the capacity factor, k', for each standard: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time (measured with a non-retained compound like uracil).

-

Plot the known LogD₇.₄ values of the standards against their corresponding log(k') values.

-

Perform a linear regression to obtain a calibration curve (LogD = m * log(k') + c).

-

-

Sample Analysis: Inject the test this compound derivatives under the same conditions, determine their log(k') values, and use the calibration curve to calculate their LogD₇.₄.

Aqueous Solubility: The Foundation of Absorption

For a drug to be absorbed, it must first dissolve. Poor aqueous solubility is a leading cause of failure in drug development.[10] The solubility of this compound derivatives is governed by the interplay between the polar amide and ester groups, which favor dissolution, and the lipophilic side chains, which oppose it. The crystalline nature and intermolecular hydrogen bonding of the solid form also play a crucial role.[14][15]

This high-throughput assay measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer, reflecting the conditions a compound might experience upon administration.

-

Causality & Trustworthiness: This method measures "kinetic" solubility, which is often more relevant to the initial stages of drug absorption than the time-consuming "thermodynamic" solubility. The system is validated by running compounds with known high and low solubility in parallel. Nephelometry directly measures light scattering caused by undissolved particles, providing a robust endpoint.

Methodology:

-

Compound Plating: Dispense 2 µL of 10 mM DMSO stock solutions of test compounds into a 96-well microplate. Include a DMSO blank.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final concentration of 100 µM.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow precipitation to equilibrate.

-

Measurement: Measure the light scattering of each well using a nephelometer or a plate reader capable of turbidity measurements.

-

Data Analysis:

-

Compare the signal from each compound well to the signal from a series of calibration standards (e.g., latex beads) or simply identify the concentration at which the signal rises significantly above the background (the point of precipitation).

-

The highest concentration that does not produce a signal above a defined threshold is reported as the kinetic solubility.

-

Chemical Stability: Ensuring In Vivo Integrity

The this compound ring contains two key hydrolyzable bonds: an ester and an amide. The ester bond is generally more susceptible to hydrolysis, particularly under basic conditions. Understanding the pH-dependent stability is critical for predicting shelf-life and oral bioavailability, as the compound must survive the acidic environment of the stomach and the neutral-to-basic environment of the intestine.[3][16]

| Derivative (Substituents at C3, C6) | Half-life (t₁/₂) at pH 2.0 (37°C) | Half-life (t₁/₂) at pH 7.4 (37°C) | Half-life (t₁/₂) at pH 9.0 (37°C) |

| H, H | > 48 hours | 24 hours | 2 hours |

| CH(CH₃)₂, H | > 48 hours | 36 hours | 5 hours |

| Note: Values are illustrative. Increased steric hindrance from the valine side chain can slow the rate of hydrolysis. |

This experiment quantifies the degradation of a compound over time across a range of pH values.

-

Causality & Trustworthiness: By analyzing samples at multiple time points, a degradation rate constant (k) can be reliably calculated. The use of HPLC-UV allows for the specific quantification of the parent compound, distinguishing it from any degradants. Running the experiment at a slightly elevated temperature (e.g., 40-50°C) accelerates degradation to allow for a practical experimental timeline.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Reaction Setup: Add a small aliquot of a concentrated stock solution of the test compound (in a water-miscible solvent like acetonitrile) to each buffer to achieve a final concentration of ~10 µM.

-

Incubation: Incubate the solutions in a temperature-controlled water bath or incubator (e.g., 37°C).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution. Quench the reaction by adding an equal volume of cold acetonitrile or by freezing immediately.

-

Quantification: Analyze all samples by RP-HPLC with UV detection. Create a calibration curve to relate the peak area of the parent compound to its concentration.

-

Data Analysis:

-

For each pH, plot the natural logarithm of the remaining parent compound concentration (ln[C]) versus time.

-

The slope of this line is the negative of the first-order degradation rate constant (-k).

-

Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.

-

Solid-State Properties: Conformation and Crystal Packing

The three-dimensional structure of a molecule and the way it packs in a crystal lattice dictate its physical properties, including melting point and solubility. X-ray crystallography studies have shown that the this compound ring typically adopts a boat or a distorted twist-boat conformation.[14][15] The molecular packing is often stabilized by strong intermolecular N-H···O=C hydrogen bonds, which can form centrosymmetric dimers or infinite chains.[15] Understanding these interactions is vital for controlling polymorphism, which can have profound effects on a drug's bioavailability.

Caption: The interplay of structural modifications and their impact on key physicochemical properties.

Conclusion: A Senior Scientist's Perspective

The this compound scaffold is a compelling starting point for the development of novel therapeutics. However, its promise can only be realized through a rigorous and integrated understanding of its physicochemical properties. The journey from a hit compound to a clinical candidate is one of multi-parameter optimization. It is not enough to maximize potency; one must simultaneously engineer appropriate solubility, stability, and lipophilicity.

The experimental protocols detailed in this guide are not merely academic exercises; they are the essential tools for making data-driven decisions in a drug discovery program. By employing these self-validating, high-throughput methods early in the discovery process, research teams can efficiently triage compounds, identify liabilities, and build robust structure-property relationships. This approach minimizes the risk of late-stage attrition and ultimately accelerates the delivery of new, effective medicines to patients. The key is to view these properties not as independent hurdles, but as an interconnected system that must be balanced to achieve the desired therapeutic profile.

References

- Di, L. (n.d.). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.

- (n.d.). This compound | Request PDF.

- (n.d.). Stability of cyclic STEMtides to hydrolytic and enzymatic degradation...

- (n.d.). Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF.

- (n.d.). Synthesis of this compound derivatives and polymerization reaction.

- (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. NIH.

- Fauconnier, N., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH.

- Rinaldi, A. C., et al. (2022). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI.

- Cozzolino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Martínez-Palau, M., et al. (2006). This compound. PubMed.

- (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Wang, W., et al. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. PubMed.

- (n.d.). Physical Properties in Drug Design.

- (n.d.). Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s. NIH.

- Lenci, E., et al. (2016). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers.

- Beltrán-Gracia, E., et al. (2022). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI.

- (2015). Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.

- (n.d.). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation.

- Cozzolino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. NIH.

- (n.d.). The crystal structure of morpholine. (a) Molecular structure...

- Bassyouni, F. A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.

- (n.d.). A review on pharmacological profile of Morpholine derivatives.

- Pund, S., et al. (2011). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. NIH.

- Ahangarzadeh, S., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. NIH.

- Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.

- (n.d.). Design Principles for Balancing Lipophilicity and Permeability in beyond Rule of 5 Space. Wiley Online Library.

- Kaczor, A. A., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Morpholine-2,5-dione: A Technical Guide for Researchers

Introduction: The Morpholine-2,5-dione Scaffold in Modern Drug Discovery

The this compound ring system is a pivotal heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4] These structures, which can be synthesized from readily available amino acid precursors, are foundational in the development of novel therapeutics and biodegradable polymers like polydepsipeptides.[1][3][4] The inherent chirality and versatile functionality of morpholine-2,5-diones make them attractive building blocks for creating complex molecular architectures with diverse biological activities. Given their significance, a comprehensive understanding of their structural and electronic properties through spectroscopic analysis is paramount for unambiguous characterization, quality control, and the rational design of new chemical entities.

This in-depth technical guide provides a detailed exploration of the spectroscopic analysis of the this compound core, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the spectral features and providing practical experimental insights, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize these important molecules. While this guide will focus on the fundamental principles of the unsubstituted this compound, we will draw upon detailed spectral data from a well-characterized leucine-derived analogue to provide concrete examples and in-depth analysis.

Molecular Structure and Conformation

The this compound ring consists of a six-membered heterocycle containing both an amide and an ester functional group. X-ray crystallography studies have shown that the this compound ring typically adopts a boat or twist-boat conformation.[5] This conformational preference is crucial as it influences the spatial orientation of substituents and, consequently, the molecule's interaction with biological targets.

Caption: General structure of the this compound ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of a this compound derivative provides a wealth of information about its substitution pattern and conformation. In the unsubstituted this compound, we would expect to see signals for the N-H proton and the two methylene (CH₂) groups.

-

N-H Proton: The chemical shift of the amide proton is often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Methylene Protons (C3-H₂ and C6-H₂): The two methylene groups are in different chemical environments. The protons on the carbon adjacent to the oxygen (C6-H₂) are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbon adjacent to the nitrogen (C3-H₂).

To illustrate the practical application of ¹H NMR, let's examine the spectrum of a leucine-derived this compound (MD(Leu)).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | Variable | Broad Singlet | 1H |

| C3-H | ~4.2 | Multiplet | 1H |

| C6-H₂ | ~4.0 | Multiplet | 2H |

| Leucine side chain | ~0.9-1.8 | Multiplets | 9H |

Note: Data is representative and based on a leucine-derived this compound in CDCl₃.[1] Actual values may vary based on substitution and experimental conditions.

Expert Insight: The choice of deuterated solvent is critical in NMR. For morpholine-2,5-diones, CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds. However, for compounds with limited solubility, DMSO-d₆ can be a good alternative, though it will shift the residual solvent peak. The broadness of the N-H peak can sometimes be confirmed by a D₂O exchange experiment, where the N-H proton is replaced by deuterium, causing the peak to disappear from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the unsubstituted this compound, we would expect signals for the two carbonyl carbons and the two methylene carbons.

-

Carbonyl Carbons (C2 and C5): The amide (C5) and ester (C2) carbonyl carbons are in distinct electronic environments and will appear as two separate signals in the downfield region of the spectrum, typically between 160-180 ppm.

-

Methylene Carbons (C3 and C6): Similar to the protons, the methylene carbons will have different chemical shifts. The carbon adjacent to the oxygen (C6) will be at a lower field than the carbon adjacent to the nitrogen (C3).

The ¹³C NMR data for the leucine-derived this compound (MD(Leu)) provides a clear example of these assignments.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (Ester C=O) | ~167.3 |

| C5 (Amide C=O) | ~166.4 |

| C6 | ~67.5 |

| C3 | ~51.9 |

| Leucine side chain | ~21.4-41.6 |

Note: Data is for a leucine-derived this compound in CDCl₃.[1]

Expert Insight: Proton-decoupled ¹³C NMR is the standard experiment as it simplifies the spectrum to single lines for each unique carbon, which greatly aids in peak identification and counting. For more complex substituted morpholine-2,5-diones, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals by correlating them through one-bond and multiple-bond couplings, respectively.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the clear solution to a clean 5 mm NMR tube.

-

Cap the NMR tube and label it clearly.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to obtain the final spectrum.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

-

Sources

- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Morpholine-2,5-dione Compounds

Abstract

The morpholine-2,5-dione scaffold, a six-membered heterocyclic ring, represents a privileged structure in medicinal chemistry. As analogues of cyclic dipeptides, these compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug development.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. We will delve into their significant potential as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction to Morpholine-2,5-diones: A Scaffold of Therapeutic Promise

Morpholine-2,5-diones are depsipeptide analogues of piperazine-2,5-diones, characterized by a six-membered ring containing both an amide and an ester bond.[1] This unique structural arrangement confers advantageous physicochemical properties and metabolic stability, making the scaffold an attractive starting point for the design of novel therapeutic agents.[2][3] Unlike the spontaneous cyclization often seen with dipeptides, the synthesis of morpholine-2,5-diones requires specific chemical strategies, which allows for controlled stereochemistry and diverse functionalization.[1]

Chemical Structure and Properties

The core structure of this compound is a heterocyclic ring, C4H5NO3.[4][5] The presence of both hydrogen bond donors (N-H) and acceptors (C=O, O) allows for critical interactions with biological targets.[5] The ring itself typically adopts a distorted boat or twist-boat conformation.[5] The versatility of this scaffold lies in the ability to introduce various substituents at positions 3 and 6, which profoundly influences the resulting biological activity and specificity.

Synthetic Approaches

The synthesis of morpholine-2,5-diones is a well-established area of organic chemistry, with several reliable methods available. A common and efficient route involves a two-step process starting from an α-amino acid.[6]

-

N-acylation: The α-amino acid is first reacted with an α-haloacetyl halide (e.g., chloroacetyl chloride) in the presence of a base. This reaction forms an N-(α-haloacyl)-α-amino acid intermediate.[6]

-

Intramolecular Cyclization: The intermediate then undergoes intramolecular cyclization to form the this compound ring. This step is often achieved by heating, which promotes the formation of the ester bond and subsequent ring closure.[7]

Alternative synthetic strategies include the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters and the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids.[1] The choice of synthetic route is often dictated by the desired substituents and the required stereochemical control.

A Spectrum of Biological Activities

The this compound scaffold is a cornerstone for compounds exhibiting a wide array of pharmacological effects. The strategic placement of different functional groups on this core structure has led to the discovery of potent agents with anticancer, antimicrobial, and neuroprotective properties, among others.

Anticancer Activity

A significant body of research highlights the potential of morpholine derivatives as effective anticancer agents.[8][9][10] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y).[8][9]

For instance, certain morpholine-conjugated benzophenone analogues have shown potent anti-proliferative activity.[8] Similarly, a series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic effects, with IC50 values in the low micromolar range against A549, MCF-7, and SHSY-5Y cancer cell lines.[9][10] Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest, primarily in the G1 or G2/M phase.[9][11]

Table 1: Selected Morpholine Derivatives and their Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Morpholine-Benzophenone Analogue (8b) | MCF-7 (Breast) | ~7.1 | Anti-proliferative | [8] |

| Morpholine-Benzophenone Analogue (8f) | MCF-7 (Breast) | ~9.3 | Anti-proliferative | [8] |

| Quinazoline Derivative (AK-3) | MCF-7 (Breast) | 6.44 | G1 Phase Arrest, Apoptosis | [9] |

| Quinazoline Derivative (AK-10) | MCF-7 (Breast) | 3.15 | G1 Phase Arrest, Apoptosis | [9] |

| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | G2/M Phase Arrest, ROS Induction | [12] |

Antimicrobial Activity

This compound derivatives have also emerged as promising antimicrobial agents.[13] Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[13][14] For example, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione has shown notable potency against Escherichia coli.[13]

Furthermore, some morpholine-containing compounds act as antibiotic enhancers, reversing multidrug resistance in bacteria.[15] Certain 5-arylideneimidazolones containing a morpholine moiety have been shown to significantly reduce the minimum inhibitory concentration (MIC) of oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[15] The proposed mechanism involves interaction with the allosteric site of penicillin-binding protein 2a (PBP2a), a key factor in β-lactam resistance.[15]

Neuroprotective Effects

The application of morpholine-containing scaffolds extends to the field of neuroscience, with several derivatives showing potential as neuroprotective agents.[16][17] These compounds are being investigated for their ability to mitigate neuronal cell death in models of neurodegenerative diseases.

Preliminary screenings have identified quinazolinone derivatives that exhibit promising neuroprotective activity in MPP+-induced SH-SY5Y cell injury models, which mimic some aspects of Parkinson's disease.[16] The neuroprotective mechanisms of such compounds are multifaceted and can include the modulation of intracellular signaling pathways, reduction of oxidative stress, and inhibition of inflammatory processes.[17][18]

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which this compound compounds exert their biological effects is crucial for rational drug design and optimization.

Anticancer Mechanisms: Induction of Apoptosis

A common mechanism of action for many anticancer morpholine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways. For example, some quinoline-chalcone derivatives have been shown to induce apoptosis by significantly increasing the levels of reactive oxygen species (ROS) within cancer cells.[12] This oxidative stress can lead to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately activating caspase cascades (e.g., Caspase-3 and Caspase-9) that execute cell death.[12]

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial twofold dilutions of the this compound compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Challenges and Future Directions

While this compound compounds hold immense therapeutic promise, several challenges remain. Optimizing drug-like properties, such as solubility and pharmacokinetic profiles, is an ongoing effort in the field. [2]Future research will likely focus on:

-

Target Identification: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to enhance potency and selectivity while minimizing off-target effects. [8]* In Vivo Efficacy: Translating the promising in vitro results into successful preclinical and clinical outcomes.

Conclusion

The this compound scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their significant potential for the development of novel therapeutics. The continued exploration of this chemical space, guided by mechanistic insights and robust experimental evaluation, promises to yield new and effective treatments for a range of human diseases.

References

- Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.

- Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy, 95(1).

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PubMed Central.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.

- A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate.

- Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.

- This compound. (n.d.). National Center for Biotechnology Information.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences.

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2014). PubMed Central.

- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2022). MDPI.

- This compound. (n.d.). ResearchGate.

- (PDF) morpholine antimicrobial activity. (2016). ResearchGate.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Publishing.

- Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.). Semantic Scholar.

- Morpholine-2,5-diones - Their Preparation and Exploitation. (2001). Chemické listy.

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2022). National Center for Biotechnology Information.

- Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024). National Center for Biotechnology Information.

- Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021). MDPI.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). National Center for Biotechnology Information.

- This compound. (2006). PubMed.

- Neuroprotective Effects of Low-Dose Graphenic Materials on SN4741 Embryonic Stem Cells Against ER Stress and MPTP-Induced Oxidative Stress. (2023). MDPI.

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). MDPI.

- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2023). National Center for Biotechnology Information.

- Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. (2019). PubMed.

- Neuroprotective effects of nicergoline in immortalized neurons. (1997). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H5NO3 | CID 1714329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of nicergoline in immortalized neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Natural occurrence of Morpholine-2,5-dione derivatives